REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11]Cl)[CH:2]=[CH2:3].[NH3:13]>>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][NH2:13])[CH:2]=[CH2:3]
|
Name
|
3
|
Quantity
|
0 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=C(C=CC=C1)CCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated again
|
Type
|
EXTRACTION
|
Details
|
extracted several times with water
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is evaporated to a vey great extent
|
Type
|
CUSTOM
|
Details
|
an oil being obtained which
|
Type
|
CUSTOM
|
Details
|
crystallizes on standing
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)OC1=C(CN)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |